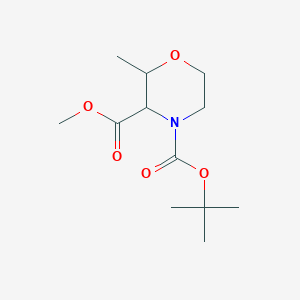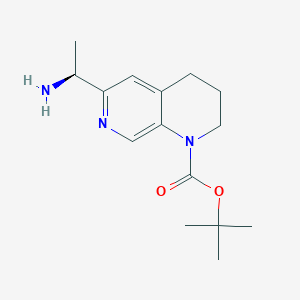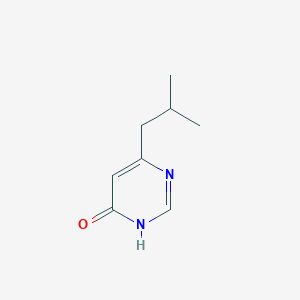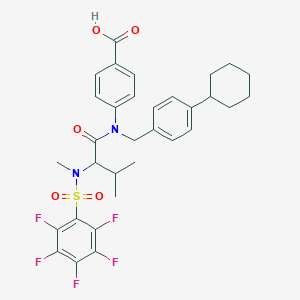
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is a complex organic compound with a molecular formula of C29H27F5N2O5S. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyclohexyl, benzyl, methyl, and pentafluorophenyl. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the Cyclohexylbenzyl Intermediate: This involves the reaction of cyclohexylbenzyl chloride with a suitable nucleophile under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide and a strong base.
Sulfonamide Formation: The pentafluorophenyl group is introduced through a sulfonamide formation reaction, typically using pentafluorobenzenesulfonyl chloride and a suitable amine.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the target compound under acidic or basic conditions, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)benzoic acid
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid
Uniqueness
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C32H33F5N2O5S |
|---|---|
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
4-[(4-cyclohexylphenyl)methyl-[3-methyl-2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C32H33F5N2O5S/c1-18(2)29(38(3)45(43,44)30-27(36)25(34)24(33)26(35)28(30)37)31(40)39(23-15-13-22(14-16-23)32(41)42)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h9-16,18,20,29H,4-8,17H2,1-3H3,(H,41,42) |
Clave InChI |
XZTNTXYTMCVENR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)N(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


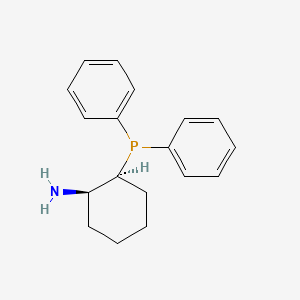
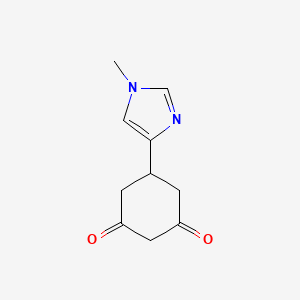
![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)

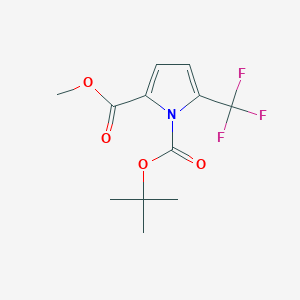
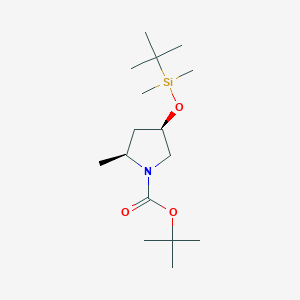
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
